2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a hybrid architecture:
- Imidazole core: Substituted with a 2-methoxyethyl group at position 1 and a p-tolyl (4-methylphenyl) group at position 3.
- Thioether linkage: Connects the imidazole ring to an acetamide group.
- Acetamide moiety: Terminates in a 5-methylisoxazol-3-yl group, a heterocycle known for its role in bioactive molecules.
For instance, the 5-methylisoxazole group is recurrent in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-4-6-15(7-5-13)16-11-20-19(23(16)8-9-25-3)27-12-18(24)21-17-10-14(2)26-22-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHCIPPPLPAINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s unique combination of imidazole , thioether , and isoxazole groups differentiates it from related acetamide derivatives. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Physical Comparison
Key Observations :
Core Heterocycles: The target’s imidazole core may offer distinct electronic properties compared to thiadiazole () or benzimidazole (). Imidazole’s aromaticity and nitrogen positioning influence hydrogen bonding and solubility.
Substituent Impact :
- Methoxyethyl group (target): Likely improves solubility compared to hydrophobic substituents like 4-chlorobenzyl (5e) or benzylthio (5h) .
- p-Tolyl group : The methyl substituent on the phenyl ring may enhance lipophilicity, similar to 4-methylphenyl in 5f .
Melting Points: Thiadiazole derivatives () show melting points between 132–170°C, influenced by alkyl/aryl substituents. For example, ethylthio (5g: 168–170°C) vs. methylthio (5f: 158–160°C) suggests longer alkyl chains increase crystallinity . The isoxazole-containing 7l (223–225°C) has a notably higher melting point, possibly due to rigid pyrrol-dione and halogen substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
